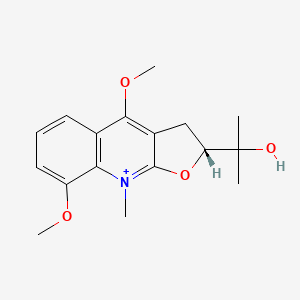
Balfourodinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balfourodinium is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Pharmacological Applications
Balfourodinium exhibits several pharmacological properties that make it a candidate for therapeutic interventions.
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it effective against various pathogens. For instance, studies have demonstrated its efficacy in inhibiting the growth of specific bacterial strains and fungi, which can be crucial in developing new antibiotics or antifungal agents .
- Anticancer Potential : The compound has also been investigated for its anticancer properties. Preliminary studies indicate that certain derivatives of this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property opens avenues for research into its use in inflammatory diseases such as arthritis or inflammatory bowel disease .
Agricultural Applications
In agriculture, this compound is being explored for its potential as a biopesticide and growth enhancer.
- Biocontrol Agent : The compound shows promise as a biological control agent against soil-borne pathogens. Studies indicate that this compound can enhance plant resistance to diseases by promoting beneficial microbial communities in the rhizosphere .
- Herbicide Activity : Some research suggests that this compound may exhibit herbicidal properties, potentially providing an environmentally friendly alternative to synthetic herbicides. Its mode of action involves disrupting the metabolic pathways of target weeds .
Biochemical Research
This compound's unique structure makes it an interesting subject for biochemical research.
- Metabolite Profiling : The compound has been included in metabolomic studies aimed at understanding plant defense mechanisms. Research has identified various metabolites associated with this compound that contribute to the overall health and resilience of plants under stress conditions .
- Synthesis and Structure Elucidation : Ongoing studies focus on the synthesis of this compound derivatives to explore their structure-activity relationships. These efforts are crucial for optimizing the efficacy of this compound in therapeutic and agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound derivatives revealed that certain compounds inhibited the growth of Escherichia coli and Candida albicans. The minimum inhibitory concentrations were determined, showing significant promise for developing new antimicrobial agents.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound A | E. coli | 25 µg/mL |
| This compound B | C. albicans | 15 µg/mL |
Case Study 2: Agricultural Application
In field trials, this compound was applied to tomato plants affected by Phytophthora species. Results indicated a reduction in disease incidence and improved plant health compared to untreated controls.
| Treatment | Disease Incidence (%) | Plant Height (cm) |
|---|---|---|
| Control | 40 | 30 |
| This compound | 10 | 45 |
Propriétés
Numéro CAS |
38487-24-0 |
|---|---|
Formule moléculaire |
C17H22NO4+ |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[(2R)-4,8-dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol |
InChI |
InChI=1S/C17H22NO4/c1-17(2,19)13-9-11-15(21-5)10-7-6-8-12(20-4)14(10)18(3)16(11)22-13/h6-8,13,19H,9H2,1-5H3/q+1/t13-/m1/s1 |
Clé InChI |
OQZCPLGYHZLFBM-CYBMUJFWSA-N |
SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
SMILES isomérique |
CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
SMILES canonique |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
Key on ui other cas no. |
38487-24-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















